licoagrochalcone A

Description

Classification and Context within Natural Chalcones

Licoagrochalcone A belongs to the class of flavonoids, specifically chalcones. ontosight.aimdpi.com Chalcones are a group of plant-derived polyphenolic compounds characterized by a distinct C6-C3-C6 structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated ketone bridge. mdpi.comresearchgate.netbotanyjournals.com They are considered important intermediates in the biosynthesis of flavonoids and isoflavonoids. mdpi.comresearchgate.netbotanyjournals.comijpsr.com Naturally occurring chalcones are widely distributed in the plant kingdom, found abundantly in edible plants such as fruits, vegetables, and legumes. mdpi.combotanyjournals.comijpsr.comrsc.org The presence of phenolic groups in chalcones contributes to their radical quenching properties. mdpi.com this compound is sometimes classified as a retrochalcone, although not all licoagrochalcones fall into this category. researchgate.net

Occurrence in Glycyrrhiza Species

This compound is a natural compound found in plants, notably within the Glycyrrhiza genus, commonly known as licorice. ontosight.airsc.orgnaturalproducts.net Glycyrrhiza glabra and Glycyrrhiza inflata are among the species reported to contain this compound. mdpi.combotanyjournals.comnih.gov The roots and rhizomes of Glycyrrhiza species are particularly rich sources of various flavonoids, including chalcones like this compound. rsc.orgacademicjournals.orgijpsjournal.comscienceopen.com Glycyrrhiza glabra, for instance, is a vital constituent in traditional medicine and is known to contain a variety of phytocompounds with diverse pharmacological activities. ijpsjournal.com

Significance in Phytochemical and Medicinal Chemistry Research

This compound is significant in phytochemical and medicinal chemistry research due to its diverse biological activities, which are characteristic of many chalcone (B49325) compounds. ontosight.airesearchgate.netijpsr.com Research has revealed a range of potential pharmacological properties associated with this compound and other chalcones found in Glycyrrhiza. ontosight.airesearchgate.netscienceopen.com These activities include antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.aiacademicjournals.org Chalcones, in general, have garnered interest as potential lead compounds for drug development owing to their varied biological profiles and relatively simple chemical structures that can be modified. ontosight.airesearchgate.netijpsr.com

Detailed research findings on the biological activities of this compound and related chalcones from Glycyrrhiza species highlight their potential. For example, studies have investigated the antioxidant properties of chalcones, demonstrating their ability to scavenge free radicals. ontosight.airesearchgate.net Anti-inflammatory effects have also been reported, with some chalcones showing inhibitory activities on inflammatory pathways. ontosight.aiacademicjournals.orgresearchgate.net Furthermore, antimicrobial activity against various microorganisms has been observed for certain chalcones isolated from Glycyrrhiza. ontosight.aiacademicjournals.orgauctoresonline.org

Specific research findings related to this compound and other chalcones from Glycyrrhiza include:

Inhibition of protein tyrosine phosphatase 1B (PTP1B) activity. This compound has shown potent inhibitory activity against PTP1B, an enzyme considered a potential therapeutic target for diabetes and obesity. researchgate.net

Data on the PTP1B inhibitory activity of this compound and other prenylated phenolics:

| Compound | IC₅₀ (µM) |

| This compound | 0.31-0.97 |

| Kanzonol C | 0.31-0.97 |

| 2′-hydroxyisolupalbigenin | 0.31-0.97 |

| Gancaonin Q | 0.31-0.97 |

| Glisoflavanone | 0.31-0.97 |

| Glabrol | 0.31-0.97 |

| Licochalcone B | 8.78 |

| Licoagrochalcone C | 9.35 |

| Licochalcone E | 9.09 |

Inhibitory activities on LPS-induced NO production and NF-κB transcription have been observed for various chalcones, including licoagrochalcone C. researchgate.net

These findings underscore the importance of this compound and other related chalcones as subjects of ongoing research aimed at exploring their therapeutic potential. ontosight.airesearchgate.net The study of these natural compounds contributes valuable knowledge to the fields of phytochemistry and medicinal chemistry, potentially leading to the development of new therapeutic agents. ontosight.airesearchgate.net

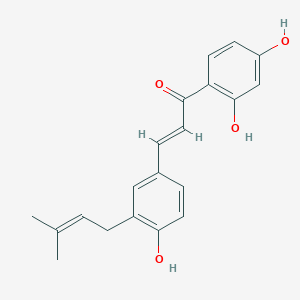

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUGLERLRIQATC-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316001 | |

| Record name | Licoagrochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202815-28-9 | |

| Record name | Licoagrochalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202815-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoagrochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',4,4'-Trihydroxy-3-prenylchalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways of Licoagrochalcone a

Precursors and Early Stage Enzymatic Transformations within the Flavoid Pathway

The journey to synthesizing licoagrochalcone A begins with primary metabolites derived from two major biosynthetic routes: the shikimate and the acetate-malonate pathways. The shikimate pathway provides the aromatic amino acid L-phenylalanine, which serves as the foundational precursor for the C6-C3 unit (the B-ring and the three-carbon bridge) of the flavonoid skeleton. researchgate.net The acetate-malonate pathway supplies malonyl-CoA, which is the building block for the C6 unit (the A-ring). researchgate.net

The initial steps involve the conversion of L-phenylalanine into p-coumaroyl-CoA, a critical intermediate, through the action of three key enzymes: researchgate.netnih.gov

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, deaminating L-phenylalanine to form trans-cinnamic acid. peerj.comnih.gov This reaction is a crucial control point, channeling carbon flow from primary metabolism into the synthesis of a vast array of secondary metabolites. nih.gov

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para-position of the phenyl ring to produce p-coumaric acid. nih.govresearchgate.net

4-coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A to form the high-energy thioester, p-coumaroyl-CoA. mdpi.complos.org This activated molecule is now ready to enter the core flavonoid biosynthetic machinery.

These initial enzymatic transformations are fundamental to the production of not just this compound, but thousands of different flavonoid compounds across the plant kingdom. nih.gov

| Enzyme | Precursor | Product | Function in Pathway |

| Phenylalanine ammonia-lyase | L-phenylalanine | trans-Cinnamic acid | Commits carbon from primary to secondary metabolism |

| Cinnamate-4-hydroxylase | trans-Cinnamic acid | p-Coumaric acid | Hydroxylates the phenyl ring |

| 4-coumarate-CoA ligase | p-Coumaric acid | p-Coumaroyl-CoA | Activates the precursor for chalcone (B49325) synthesis |

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) Dependent Compounds in Biosynthesis

The formation of the basic C15 chalcone skeleton is a pivotal step catalyzed by the enzyme Chalcone Synthase (CHS) . wikipedia.org CHS is a type III polyketide synthase and represents the first committed enzyme specific to the flavonoid pathway. nih.govwikipedia.org It functions as a homodimer, with each monomer containing an active site. nih.gov

The catalytic mechanism of CHS involves a series of decarboxylation and condensation reactions. charlotte.edu The process begins with the binding of one molecule of p-coumaroyl-CoA (the starter molecule) to a cysteine residue in the CHS active site. nih.govwikipedia.org Subsequently, three molecules of malonyl-CoA are sequentially recruited. In each step, malonyl-CoA is decarboxylated to form an acetyl-CoA carbanion, which then attacks the growing polyketide chain attached to the cysteine residue. nih.govnih.gov This iterative process extends the chain, ultimately forming a linear tetraketide intermediate. charlotte.edu

CHS then catalyzes the final intramolecular Claisen condensation of this tetraketide, which leads to the cyclization and aromatization of the A-ring, releasing the product as 4,2′,4′,6′-tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone. charlotte.eduebi.ac.uk

Reaction Catalyzed by Chalcone Synthase: p-coumaroyl-CoA + 3 Malonyl-CoA → Naringenin Chalcone + 4 Coenzyme A + 3 CO₂ wikipedia.org

Following its synthesis, the chalcone can be acted upon by Chalcone Isomerase (CHI) . This enzyme catalyzes the stereospecific intramolecular cyclization of the chalcone into a (2S)-flavanone. nih.govmdpi.com For naringenin chalcone, CHI facilitates its conversion to (2S)-naringenin. nih.gov This cyclization can also occur spontaneously, but the presence of CHI dramatically increases the rate of reaction. nih.gov

There are different types of CHI enzymes with varying substrate specificities. mdpi.com Type I CHIs, found in most plants, primarily use naringenin chalcone as a substrate. mdpi.comjst.go.jp Type II CHIs, typically found in legumes, can also efficiently isomerize 6'-deoxychalcones like isoliquiritigenin (B1662430) to their corresponding flavanones (e.g., liquiritigenin), which are precursors for isoflavonoids. jst.go.jp The biosynthesis of this compound proceeds from a chalcone intermediate, and while CHI is central to general flavonoid synthesis, the pathway to retrochalcones like this compound involves modifications of the open-chain chalcone structure itself.

Diversification of Chalcone Structures in Plants

The basic chalcone scaffold produced by CHS serves as a branching point for the synthesis of a vast array of flavonoid derivatives. The structural diversity, including that leading to this compound, is generated by subsequent tailoring reactions such as hydroxylation, methylation, glycosylation, and prenylation. mdpi.com These modifications are catalyzed by specific enzyme families, which often exhibit high regioselectivity. nih.gov

The biosynthesis of this compound, a retrochalcone predominantly found in Glycyrrhiza inflata, involves specific modifications that are characteristic of licorice flavonoids. nih.gov The proposed pathway to related licochalcones involves key diversification steps starting from a chalcone intermediate like isoliquiritigenin or its derivative, echinatin. nih.govrsc.org

Two critical types of enzymatic modifications leading to this compound and its isomers are:

O-Methylation: This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the chalcone backbone, a reaction catalyzed by O-methyltransferases (OMTs). nih.govresearchgate.net Methylation alters the lipophilicity and biological activity of the compound. mdpi.com For the closely related licochalcone A, an O-methyltransferase designated GiLMT1 has been identified in G. inflata that catalyzes the methylation of an intermediate, licodione, which is a key step in its biosynthesis. nih.govmdpi.com

Prenylation: This is the attachment of a prenyl group (typically a dimethylallyl pyrophosphate, DMAPP) to the aromatic ring of the chalcone. nih.gov This modification, catalyzed by prenyltransferases (PTases), significantly increases the lipophilicity of the molecule and is a hallmark of many bioactive licorice flavonoids. nih.govnih.gov The prenyl group on this compound is a key structural feature derived from such a reaction. Studies have identified candidate prenyltransferase genes in G. inflata that are likely involved in the biosynthesis of licochalcones. nih.gov

The biosynthesis of this compound is thus believed to proceed from a chalcone precursor, which undergoes specific O-methylation and C-prenylation to yield the final complex structure. The compound echinatin, which is structurally a retrochalcone, is considered a key intermediate in the biosynthesis of other complex chalcones in licorice. rsc.orgmdpi.com

| Modification Enzyme Family | Reaction Catalyzed | Effect on Chalcone Structure |

| O-methyltransferases (OMTs) | Transfer of a methyl group to a hydroxyl moiety | Alters polarity and biological activity |

| Prenyltransferases (PTases) | Addition of a prenyl group to the aromatic nucleus | Increases lipophilicity and often enhances biological activity |

Structure Activity Relationship Sar Studies of Licoagrochalcone a and Analogue Development

Conformational and Substituent Effects on Biological Activity

The biological activity of licoagrochalcone A is intrinsically linked to its chemical structure, including the arrangement of its aromatic rings, the α,β-unsaturated carbonyl system, and the nature and position of its substituents. Chalcones, in general, possess a flexible structure due to the single bond connecting the two aromatic rings to the central three-carbon linker, allowing for various conformations. The specific conformation adopted upon binding to a biological target can significantly impact activity.

Substituent effects, including electronic, steric, and lipophilic properties, play a critical role in modulating the biological activity of chalcones. For licochalcone A, a related chalcone (B49325) often studied alongside this compound, SAR studies have indicated that the phenolic hydroxyl group on ring A is particularly important for antibacterial activity. nih.gov The prenyl side chain on ring B also contributes to lipophilicity, and its replacement with groups of comparable lipophilic character, such as an n-hexyl group, can maintain antibacterial activity. nih.gov While specific detailed conformational studies solely on this compound were not extensively found, the general principles of chalcone SAR regarding the importance of hydroxyl groups and lipophilic prenyl chains are relevant.

This compound has demonstrated activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, with reported IC₅₀ values ranging from 0.31 to 0.97 µM. uni.lu It has also shown antiplasmodial activity against Plasmodium falciparum, with IC₅₀ values between 10.3 and 16.1 mM. Furthermore, molecular docking studies have indicated that this compound can bind to Estrogen Receptor beta (ERβ) with a favorable docking energy of -115.5 kJ/mol, suggesting that hydrophobic prenyl groups may contribute to stronger binding interactions. These findings highlight the importance of specific functional groups and lipophilic regions within the this compound structure for its interactions with different biological targets.

The following table summarizes some reported biological activities and associated data for this compound:

| Biological Activity | Target (if specified) | IC₅₀ Value | Docking Energy (if specified) | Source |

| PTP1B Inhibition | PTP1B | 0.31 - 0.97 µM | N/A | uni.lu |

| Antiplasmodial Activity | P. falciparum | 10.3 - 16.1 mM | N/A | |

| Estrogen Receptor Binding | ERβ | N/A | -115.5 kJ/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. lipidmaps.org By quantifying structural properties (molecular descriptors) and correlating them with biological data, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that govern activity.

QSAR studies have been applied to various chalcone derivatives to predict their biological activities, including antimalarial and anticancer properties. These models can help to understand how specific structural attributes promote or inhibit a particular biological endpoint. While specific detailed QSAR models developed solely for this compound were not prominently featured in the search results, the application of QSAR to chalcones in general demonstrates its potential utility in predicting the activity of this compound analogues based on their molecular descriptors. Rigorous validation, including external validation, is crucial to ensure the predictivity and reliability of QSAR models.

Rational Design of Licoagrochalcone Analogues for Enhanced Bioactivity

Rational drug design utilizes the information gained from SAR studies and computational approaches to design new compounds with improved biological activity, selectivity, and pharmacokinetic properties. Based on the understanding of how conformational and substituent effects influence the activity of this compound, researchers can strategically modify its structure to create analogues with desired characteristics.

For instance, if the lipophilicity conferred by the prenyl group is important for a specific activity, analogues could be designed with modified or alternative lipophilic chains. nih.gov Similarly, if the position or nature of hydroxyl groups is critical for interaction with a target protein, analogues with altered hydroxylation patterns could be synthesized and tested. The fact that licochalcone A has been used as a lead compound for designing more potent antibacterial agents based on the chalcone template illustrates this rational design process. nih.gov The goal is to synthesize derivatives that retain or enhance beneficial interactions with the biological target while potentially minimizing undesirable properties. uni.lu

Computational Approaches in SAR (e.g., Molecular Docking, AI/Machine Learning)

Computational approaches play an increasingly important role in modern SAR studies, allowing for in silico analysis of molecular interactions and prediction of biological activity.

Molecular Docking: Molecular docking is a widely used computational technique that predicts the preferred orientation (pose) of a ligand (such as this compound) when bound to a protein target. This provides insights into the potential binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the active site of the protein. Molecular docking studies have been applied to chalcones to understand their interactions with various targets, including enzymes and receptors. As mentioned earlier, molecular docking was used to investigate the binding of this compound to ERβ, suggesting the role of hydrophobic groups in the interaction. This information can guide the design of analogues with improved binding affinity.

AI/Machine Learning: Artificial Intelligence (AI) and Machine Learning (ML) techniques are being increasingly utilized in computational SAR to build predictive models of biological activity based on chemical structures. wikidata.org These models can learn complex relationships from large datasets of compounds and their activities, enabling the prediction of activity for novel structures. wikidata.org While the search results did not provide specific examples of AI/ML models developed specifically for this compound SAR, the general application of these methods in predicting biological activity from chemical structure is a growing area in drug discovery. wikidata.org

Computational approaches, such as molecular docking and AI/Machine Learning, complement experimental SAR studies by providing theoretical insights, prioritizing compounds for synthesis and testing, and accelerating the analogue development process.

Synthetic Strategies for Licoagrochalcone a and Its Analogues

Total Synthesis Approaches for Chalcones

Total synthesis approaches for chalcones, including those structurally related to licoagrochalcone A, typically involve the formation of the α, β-unsaturated carbonyl system that links the two aromatic rings. The most common and widely used method for constructing this core is the Claisen-Schmidt condensation. researchgate.netiiste.orgjapsonline.comjapsonline.comsaudijournals.comeurekaselect.comstrategian.comjournalajocs.commdpi.comaip.orgekb.egresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone. researchgate.netiiste.orgjapsonline.comsaudijournals.comeurekaselect.commdpi.comaip.orguomustansiriyah.edu.iqtsijournals.com

Beyond the Claisen-Schmidt condensation, other synthetic procedures have been reported for the chalcone (B49325) framework, including the Suzuki reaction, Wittig reaction, Heck reaction, Friedel-Crafts acylation with cinnamoyl chloride, and Photo-Fries rearrangement. researchgate.netiiste.orgekb.egjapsonline.comsaudijournals.comstrategian.comekb.eg These methods offer alternative routes and can be particularly useful for synthesizing chalcones with specific substitution patterns or functionalities.

Key Synthetic Methodologies (e.g., Aldol Condensation, Directed Ortho-Metalation)

Several key synthetic methodologies are central to the preparation of this compound and its analogues:

Aldol Condensation (Claisen-Schmidt Condensation): This is the cornerstone reaction for chalcone synthesis. It involves the nucleophilic addition of an enolate (derived from an acetophenone) to the carbonyl group of an aromatic aldehyde, followed by dehydration to yield the α, β-unsaturated ketone (chalcone). researchgate.netiiste.orgjapsonline.comjetir.orgjapsonline.comsaudijournals.comeurekaselect.comstrategian.commdpi.comaip.orgekb.egresearchgate.netuomustansiriyah.edu.iqtsijournals.comwpmucdn.comjocpr.comrsc.orgnih.gov The reaction can be catalyzed by either acids or bases, with strong alkaline media (e.g., NaOH, KOH) being commonly employed. iiste.orgsaudijournals.commdpi.comaip.orguomustansiriyah.edu.iqtsijournals.comrsc.org Variations of the Claisen-Schmidt condensation using different catalysts and reaction conditions, including solvent-free grinding techniques and microwave irradiation, have been developed to improve efficiency and yield. iiste.orgjetir.orgeurekaselect.comaip.orgresearchgate.netrsc.org

Directed Ortho-Metalation (DOM): DOM is a powerful strategy for regioselectively introducing substituents onto aromatic rings. researchgate.netgoogle.comorganic-chemistry.org In the context of licoagrochalcones, which feature specific prenylation patterns on the aromatic rings, DOM has been utilized to control the position of prenyl group introduction. researchgate.netresearchgate.netmdpi.comresearchgate.net This approach typically involves an alkyllithium compound reacting with an arene bearing a directing metalation group (DMG), leading to an ortho-metalated intermediate that can then be quenched with an electrophile, such as a prenyl halide. researchgate.netorganic-chemistry.org For instance, the regioselective C-prenylation of protected resorcinol (B1680541) derivatives using DOM has been reported in the synthesis of licochalcone C and related licoagrochalcones. researchgate.netresearchgate.netresearchgate.net

saudijournals.comsaudijournals.com-Sigmatropic Rearrangement: This type of rearrangement, specifically the Claisen rearrangement of aryl prenyl ethers, has been employed in the synthesis of licochalcone A-inspired chalcones to introduce the prenyl group at a specific position on the aromatic ring. mdpi.comgoogle.comnih.gov This reaction can be a key step in establishing the correct substitution pattern before or during the formation of the chalcone structure.

Novel Synthetic Routes for Structural Diversification

Novel synthetic routes for structural diversification of this compound and its analogues aim to create a library of compounds with varied substitution patterns and functionalities to explore structure-activity relationships (SAR) and potentially enhance biological properties. mdpi.comwgtn.ac.nz These routes often build upon the key methodologies mentioned above but incorporate additional steps or different starting materials.

One approach involves the synthesis of chalcone derivatives bearing heterocyclic moieties. acs.orgekb.egmdpi.com This can be achieved by using heterocyclic aldehydes or ketones in the Claisen-Schmidt condensation or by further functionalizing the chalcone scaffold. acs.orgmdpi.com

Another strategy involves modifying the existing hydroxyl or prenyl groups on the licoagrochalcone core or introducing new substituents. For example, studies on licochalcone A have explored modifications to the phenol (B47542) moiety to enhance antiproliferative activity. mdpi.comnih.gov

The development of more efficient and environmentally friendly methods for chalcone synthesis also constitutes a significant area of research in novel synthetic routes. eurekaselect.comaip.org This includes the use of green catalysts, alternative solvents or solvent-free conditions, and techniques like microwave and ultrasound irradiation. iiste.orgjetir.orgeurekaselect.comaip.orgresearchgate.netrsc.org

Advanced Research Methodologies and in Vitro Investigation of Licoagrochalcone a

Cell Culture Models for Mechanistic Elucidation

Cell culture models are fundamental tools in the in vitro investigation of licoagrochalcone A, enabling researchers to study its effects on specific cell types and to explore the underlying mechanisms of action. Both two-dimensional (2D) and three-dimensional (3D) cell culture systems are utilized. While 2D monolayer cultures are traditionally used for their simplicity and suitability for high-throughput screening, 3D models are increasingly employed as they better mimic the in vivo tissue environment, including cell-to-cell and cell-to-matrix interactions, and can provide more physiologically relevant data. mdpi.comfrontiersin.orgbiocompare.com

Studies on this compound have utilized various cell lines to investigate its diverse activities. For example, research has explored its effects on cancer cells, including breast carcinoma, colon carcinoma, and glioblastoma cell lines. uonbi.ac.ke Leukemia cell lines, such as CCRF-CEM, have also been used to assess its cytotoxicity. uonbi.ac.ke The use of both sensitive and drug-resistant cell lines allows for the investigation of this compound's potential against challenging disease models. uonbi.ac.ke Furthermore, studies investigating anti-inflammatory properties have utilized macrophage cell lines like RAW-264.7. rhhz.net

These cell culture models serve as platforms to observe cellular responses such as proliferation, cell cycle progression, and apoptosis upon treatment with this compound. auctoresonline.orgfrontiersin.orgscienceopen.com They also facilitate the collection of biological material for downstream analyses, such as gene expression and proteomic studies.

Gene Expression and Proteomic Analysis Techniques

To understand how this compound influences cellular behavior, researchers employ techniques to analyze changes in gene and protein expression. Gene expression analysis, often performed using techniques like RT-qPCR or RNA sequencing, allows for the quantification of mRNA levels, indicating which genes are being up- or down-regulated in response to this compound treatment. cellcarta.comgenepattern.org Proteomic analysis, typically involving mass spectrometry-based methods, provides a snapshot of the proteins present in a cell or tissue and their relative abundance, offering insights into the functional consequences of changes in gene expression. uv.esbiorxiv.orgprotavio.com

While specific detailed findings on this compound's impact on global gene and protein expression profiles are not extensively detailed in the provided snippets, the methodologies themselves are standard for investigating the molecular mechanisms of bioactive compounds. Studies on related chalcones, such as licochalcone A, have demonstrated their ability to modulate the expression of proteins involved in various pathways, including those related to apoptosis, cell cycle regulation, and inflammation. auctoresonline.orgfrontiersin.orgscienceopen.com Given the structural similarities, it is plausible that this compound may exert its effects through similar modulatory actions on gene and protein expression. Some studies mention proteomic analysis in the context of identifying unique compounds in licorice root or comparative analysis, which could potentially involve this compound. scirp.orgresearchgate.netresearchgate.net Pathway analysis, which integrates gene and protein expression data, is a common downstream step to identify affected biological processes. ugm.ac.idgenepattern.orgnumberanalytics.com

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are essential for determining whether this compound directly interacts with specific enzymes or receptors, and to quantify the strength of these interactions. Enzyme inhibition assays measure the ability of a compound to reduce the activity of a particular enzyme. researchgate.netsci-hub.semdpi.com Receptor binding assays assess the affinity of a compound for a specific receptor. eurofinsdiscovery.comoncodesign-services.comnih.govnih.gov

Research indicates that this compound has shown inhibitory activity against nitric oxide (NO) production in LPS-induced macrophages, suggesting an interaction with enzymes involved in the inflammatory response pathway. rhhz.net The IC50 value for this compound's inhibition of NO production in RAW-264.7 cells was reported as 10.41 µmol/L. rhhz.net While the specific enzymatic target for this inhibition is not explicitly stated for this compound in the provided text, related studies on other chalcones have investigated inhibition of enzymes like cytochrome P450 enzymes and protein tyrosine phosphatase 1B (PTP1B). nih.govresearchgate.net

Although direct receptor binding studies specifically for this compound are not detailed in the search results, its potential interaction with various cellular targets is implied by its observed biological activities, such as cytotoxicity and anti-inflammatory effects. Molecular docking studies, a computational technique, have been used to predict the binding stability of this compound with certain receptors, suggesting potential interactions at a molecular level. sci-hub.cat

| Compound | Activity | IC50 (µmol/L) | Cell Line/Target | Source |

|---|---|---|---|---|

| This compound | Cytotoxicity | < 50 | Various solid tumor lines | uonbi.ac.ke |

| This compound | Cytotoxicity | 5.16 | CCRF-CEM leukemia cells | uonbi.ac.ke |

| This compound | Inhibition of NO production | 10.41 | RAW-264.7 macrophages | rhhz.net |

Cytotoxicity and Cellular Pathway Analysis

Cytotoxicity assays are routinely performed to determine the concentration at which this compound is toxic to cells. These assays are crucial for understanding the compound's potential as an anti-cancer agent or its effects on normal cells. This compound has demonstrated cytotoxicity against a range of cancer cell lines, including breast carcinoma, colon carcinoma, glioblastoma, and leukemia cells, with IC50 values generally below 50 µM. uonbi.ac.ke Notably, it showed good activity against CCRF-CEM leukemia cells with an IC50 of 5.16 µM. uonbi.ac.ke Some studies also assess cytotoxicity against normal cells, such as human embryonic kidney cells (HEK293), to evaluate selective toxicity towards cancer cells. uonbi.ac.ke

Cellular pathway analysis aims to identify the specific signaling cascades and biological processes that are affected by this compound treatment. This is often achieved by examining the modulation of key proteins and genes within these pathways. While direct pathway analysis specifically for this compound is not extensively detailed in the provided results, research on related chalcones, particularly licochalcone A, provides strong indications of the types of pathways that might be involved. Studies on licochalcone A have shown its involvement in pathways such as PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, and NF-κB, which are critical regulators of cell survival, proliferation, apoptosis, and inflammation. frontiersin.orgscienceopen.comfrontiersin.orgnih.gov this compound's observed cytotoxicity and anti-inflammatory effects suggest that it likely influences similar pathways. For instance, its inhibition of NO production in macrophages points towards an effect on inflammatory signaling pathways like NF-κB. rhhz.net Its cytotoxic effects on cancer cells suggest potential interactions with pathways controlling cell cycle progression and apoptosis. auctoresonline.orgfrontiersin.orgscienceopen.com

| Cell Line | Cancer Type | IC50 (µM) for this compound | Source |

|---|---|---|---|

| Various sensitive/resistant solid tumor lines | Breast, Colon, Glioblastoma | < 50 | uonbi.ac.ke |

| CCRF-CEM | Leukemia | 5.16 | uonbi.ac.ke |

Preclinical in Vivo Studies in Animal Models for Efficacy Evaluation

Selection and Validation of Relevant Animal Models for Disease Research

The selection of appropriate animal models is crucial for the accurate assessment of a compound's potential therapeutic effects. Models are chosen based on their ability to replicate key pathological features, physiological responses, and disease progression observed in human conditions ijpras.commdpi.comwellbeingintlstudiesrepository.orgsemanticscholar.orgijbs.comnih.govnih.govdiva-portal.org. While no single animal model can perfectly mimic the complexity of human diseases, various models have been established and validated for research in areas such as inflammation, oncology, and infectious diseases ijpras.commdpi.comwellbeingintlstudiesrepository.orgsemanticscholar.orgijbs.comnih.govnih.govdiva-portal.org. For instance, inflammatory pain models often involve inducing inflammation through agents like carrageenan or formalin, while cancer models can utilize xenografts or syngeneic tumors mdpi.comresearchgate.net. Antimicrobial efficacy is frequently assessed in models simulating specific infections, such as sepsis or lung infections semanticscholar.orgdiva-portal.orgmdpi.com. The ability of in vivo studies to investigate host immune responses and antibiotic pharmacodynamics adds a crucial dimension compared to in vitro testing semanticscholar.org.

Application in Inflammatory Disease Models

Licoagrochalcone A, a natural chalcone (B49325) found in licorice root, has demonstrated anti-inflammatory properties in animal models researchgate.net. While specific detailed in vivo inflammatory disease models focused solely on this compound's anti-inflammatory efficacy were not extensively detailed in the immediate search results beyond general statements, its anti-inflammatory activity was noted in the context of ameliorating Aspergillus fumigatus keratitis in mice nih.gov. In this model, licochalcone A was shown to reduce neutrophil infiltration and significantly decrease pro-inflammatory cytokines in the corneas of infected mice nih.gov. This suggests a role for this compound in modulating the inflammatory response during infection.

Application in Oncological Models

Licochalcones, including this compound, have been reported to possess antitumor activity researchgate.net. In vitro studies have indicated that licochalcone A can be effective against various cancer cell types through mechanisms such as inducing mitochondrial dysfunction leading to apoptosis scienceopen.com. Preclinical evaluation of potential anticancer agents typically involves in vivo studies using animal models, such as subcutaneous xenograft models or orthotopic models, to assess efficacy in a living system probiocdmo.comwellbeingintlstudiesrepository.orgijbs.comnih.govresearchgate.net. These models allow for the evaluation of a compound's effect on tumor growth and progression within a more complex environment that includes the tumor microenvironment and host responses ijbs.comresearchgate.net. While this compound has shown promise in in vitro cancer studies scienceopen.com, detailed findings specifically on the in vivo efficacy of this compound in oncological animal models were not prominently featured in the provided search results.

Application in Antimicrobial and Antifungal Infection Models

This compound has demonstrated efficacy in in vivo models of fungal infections. In a mouse model of oral candidiasis established with bioluminescent Candida albicans, topical treatments of licochalcone A were investigated for their effectiveness against the fungal infection nih.gov. This model allowed for real-time monitoring of the infection's progression nih.gov. Furthermore, licochalcone A was evaluated in a mouse model of Aspergillus fumigatus keratitis nih.gov. In this model, licochalcone A was found to ameliorate the severity of fungal keratitis, reduce the fungal load, and decrease neutrophil infiltration and pro-inflammatory cytokines in the infected mouse corneas nih.gov. These findings suggest that this compound possesses in vivo antifungal activity against significant fungal pathogens.

Future Research Trajectories and Translational Academic Potential

Identification of Undiscovered Molecular Targets and Cellular Pathways

While some chalcones, such as licochalcone A, have been shown to interact with signaling pathways like PI3K/Akt/mTOR, MAPK, and Nrf2 pathways, the specific molecular targets and comprehensive cellular pathways modulated by licoagrochalcone A remain to be fully elucidated. nih.govnih.govresearchgate.net Future research should focus on employing advanced techniques, such as proteomic profiling, target deconvolution strategies, and high-throughput screening, to identify the specific proteins and enzymes that this compound directly or indirectly interacts with. Understanding these interactions at a molecular level is crucial for deciphering its mechanisms of action in various biological contexts. Furthermore, investigating its influence on diverse cellular processes beyond previously reported activities, such as cell cycle regulation, apoptosis induction, migration, and invasion, is essential for a complete picture of its cellular impact. nih.govnih.govrsc.org

Exploration of Post-Transcriptional Regulatory Mechanisms, including Non-Coding RNA Interactions

Post-transcriptional regulation, which controls gene expression at the RNA level between transcription and translation, plays a critical role in various cellular processes and is implicated in diseases like cancer and neurodegenerative disorders. libretexts.orgwikipedia.orgnih.govnih.gov Research into this compound's potential influence on these mechanisms, including its interactions with non-coding RNAs such as microRNAs (miRNAs), represents a significant future research trajectory. libretexts.orgwikipedia.orgugm.ac.id Altered expression of miRNAs has been observed in specific cancers, affecting mRNA stability and protein expression. libretexts.orgnih.gov Investigating whether this compound can modulate the expression or activity of specific non-coding RNAs could reveal novel regulatory mechanisms underlying its biological effects and potential therapeutic applications. Techniques such as RNA sequencing, miRNA profiling, and RNA-protein interaction studies would be valuable in this exploration.

Development of Advanced Methodologies for Synthesis and Purification

The accessibility and cost-effectiveness of this compound for research and potential development are significantly influenced by synthesis and purification methods. While traditional extraction and purification techniques for chalcones from natural sources like Glycyrrhiza species exist, including column chromatography and HPLC, developing more advanced, efficient, and scalable methodologies is crucial. sci-hub.seresearchgate.netacs.org Future research should focus on optimizing synthetic routes to improve yield and purity, potentially exploring novel catalytic methods or green chemistry approaches. nih.govjapsonline.commdpi.comrhhz.net Furthermore, developing streamlined and high-throughput purification techniques, such as advanced preparative chromatography or countercurrent chromatography, could facilitate obtaining sufficient quantities of high-purity this compound for extensive research and preclinical studies. researchgate.net

Table: Examples of Chalcone (B49325) Synthesis Methods

| Method | Description |

| Claisen–Schmidt Condensation | Condensation of acetophenones and benzaldehydes, often base or acid catalyzed. japsonline.comrhhz.net |

| Carbonylative Heck Coupling | Coupling reaction involving carbonyl groups. japsonline.com |

| One-pot Synthesis | Synthesis in a single reaction vessel using appropriate reagents. japsonline.com |

Integration of Multi-Omics Data in Systems Pharmacology Research

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is a powerful approach in systems pharmacology to gain a holistic understanding of how a compound interacts with a biological system. harvard.eduresearchgate.netsemester.lycosbi.eu Applying this approach to this compound research would involve studying its effects on a global scale, analyzing changes in gene expression, protein levels, and metabolic profiles in response to treatment. semester.ly This can help identify complex network perturbations and off-target effects that might not be apparent from studying individual targets or pathways. researchgate.netcosbi.eu Such integrated data analysis, often employing computational modeling, can provide a more comprehensive picture of this compound's biological impact and aid in predicting its efficacy and potential interactions within the complex cellular environment. researchgate.netsemester.lycosbi.eu

Application of Artificial Intelligence and Machine Learning in Drug Discovery and Development

Addressing Gaps in Mechanistic Understanding for Broader Therapeutic Exploration

Despite the reported biological activities of this compound and related chalcones, there are still gaps in the detailed mechanistic understanding of how these effects are mediated. rsc.orgresearchgate.netmdpi.com Addressing these gaps is crucial for expanding its therapeutic exploration into a wider range of diseases. Future research should prioritize in-depth studies to fully elucidate the step-by-step molecular events triggered by this compound binding to its targets, the downstream signaling cascades involved, and the resulting cellular and physiological outcomes. nih.govkeele.ac.uk Clarifying the structure-activity relationships of this compound and its derivatives is also vital for rational design of more potent and selective analogs. rsc.orgresearchgate.net A deeper mechanistic understanding will provide a solid foundation for exploring its potential in various disease models and ultimately translating it into clinical applications.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for licoagrochalcone A?

this compound (C₂₀H₂₀O₄) is a prenylated chalcone with an (E)-configuration at the propen-1-one moiety. Key structural identifiers include its IUPAC name, (2E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one, and monoisotopic mass of 324.136159 Da . For characterization, use:

- High-resolution mass spectrometry (HRMS) to confirm molecular mass.

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve prenyl substituents and hydroxyl group positions.

- UV-Vis spectroscopy to identify chalcone-specific absorbance peaks (~300–400 nm).

Q. What extraction and purification methods are optimal for isolating this compound from natural sources?

this compound is commonly isolated from Glycyrrhiza species (e.g., G. inflata) and Patrinia villosa using:

- Supercritical fluid extraction (SFE) with CO₂ modified with 20% methanol at 25 MPa and 45°C, yielding 0.82 mg/g dry mass .

- Column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate) for purification .

Q. How can researchers design initial pharmacological screens for this compound?

Prioritize assays based on its known bioactivities:

- Anti-inflammatory activity : Measure inhibition of LPS-induced NO production in RAW264.7 macrophages (IC₅₀ = 2.44–9.35 µM) .

- Antiviral activity : Neuraminidase (NA) inhibition assays against H1N1/H9N2 strains using fluorescence-based protocols (e.g., MUNANA substrate) .

- Enzyme inhibition : Screen for protein tyrosine phosphatase 1B (PTP1B) inhibition (IC₅₀ = 0.31–0.97 µM) via colorimetric assays (e.g., pNPP hydrolysis) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s potent neuraminidase inhibition?

this compound exhibits non-competitive inhibition of NA, with its prenyl group (3-methyl-2-buten-1-yl) enhancing binding to hydrophobic pockets near the enzyme’s active site. Key steps for validation:

- Kinetic assays (Lineweaver-Burk plots) to confirm inhibition type.

- Molecular docking (e.g., AutoDock Vina) to map interactions with H1N1 NA (PDB: 3TI6).

- Structure-activity relationship (SAR) studies comparing analogs with varying prenylation patterns .

Q. How should researchers address contradictory metabolite expression data for this compound in different experimental models?

In metabolomic studies, this compound may show upregulation in one sample (e.g., CK vs. YS) but downregulation in another (CK vs. JG). Resolve this by:

- Multivariate statistical analysis (e.g., PCA or OPLS-DA) to identify confounding variables (e.g., plant growth conditions).

- Targeted quantification using LC-MS/MS with isotopically labeled internal standards .

Q. What experimental strategies validate this compound as a PTP1B inhibitor with therapeutic potential for diabetes?

Beyond IC₅₀ determination:

- Cellular assays : Evaluate insulin receptor phosphorylation in HepG2 cells under hyperglycemic conditions.

- In vivo models : Administer this compound (10–50 mg/kg) to streptozotocin-induced diabetic mice and monitor glucose tolerance.

- Selectivity profiling : Test against related phosphatases (e.g., TCPTP) to confirm specificity .

Q. How can researchers optimize this compound’s bioavailability for preclinical studies?

Address poor solubility (logP = 4.77) and membrane permeability via:

Q. What computational tools are recommended for predicting this compound’s off-target effects?

Use:

- SwissTargetPrediction to identify potential binding partners.

- Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes.

- ADMET prediction (ADMETlab 2.0) to evaluate toxicity risks .

Methodological Considerations for Data Contradictions

Q. How should researchers reconcile conflicting reports on this compound’s role in NF-κB pathway modulation?

While some studies report NF-κB inhibition (IC₅₀ = 2.44 µM), others note context-dependent effects. Resolve by:

Q. What statistical approaches are critical for analyzing dose-response variability in this compound studies?

- Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Grubbs’ test to identify outliers in replicate experiments.

- Meta-analysis of independent datasets to assess reproducibility (e.g., RevMan software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.